
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound that features an imidazole ring substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride typically involves the reaction of 2-(trimethylsilyl)ethanol with an imidazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler imidazole compounds .
Scientific Research Applications
Chemistry
In chemistry, (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays .
Medicine
Its imidazole ring is a common motif in many pharmaceutical compounds, suggesting potential for drug development .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and other biomolecules, influencing their activity. This interaction can modulate enzyme activity, protein function, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine)
- (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine
Uniqueness
What sets (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride apart from similar compounds is its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H22ClN3OSi |
|---|---|
Molecular Weight |
263.84 g/mol |
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H21N3OSi.ClH/c1-15(2,3)7-6-14-9-13-5-4-12-10(13)8-11;/h4-5H,6-9,11H2,1-3H3;1H |
InChI Key |
FQCRSUQOMHZSHK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


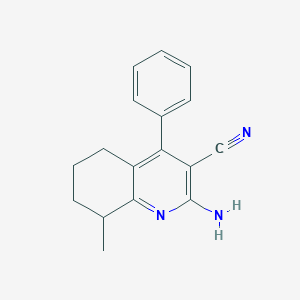

![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)


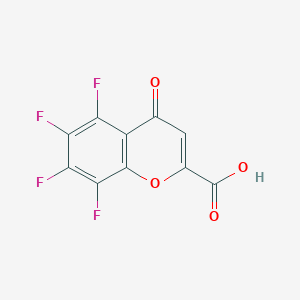

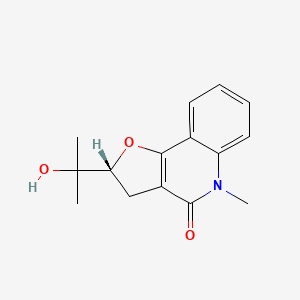

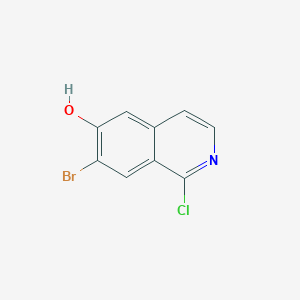
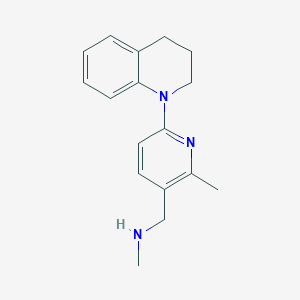
![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)
